molecular formula C12H17BrO2 B12578060 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol CAS No. 594858-54-5

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol

Cat. No.: B12578060
CAS No.: 594858-54-5
M. Wt: 273.17 g/mol
InChI Key: FSCUAHRGXYIAOI-UHFFFAOYSA-N
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Description

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxyl group attached to a phenyl ring

Properties

CAS No.

594858-54-5

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

3-(3-bromo-4-propan-2-yloxyphenyl)propan-1-ol

InChI

InChI=1S/C12H17BrO2/c1-9(2)15-12-6-5-10(4-3-7-14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3

InChI Key

FSCUAHRGXYIAOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Grignard reaction with 3-bromopropylmagnesium bromide, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-one.

    Reduction: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-amine.

    Substitution: Formation of 3-{3-Azido-4-[(propan-2-yl)oxy]phenyl}propan-1-ol.

Scientific Research Applications

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{3-Bromo-4-hydroxyphenyl}propan-1-ol: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    3-{3-Chloro-4-[(propan-2-yl)oxy]phenyl}propan-1-ol:

    3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-2-ol: Variation in the position of the hydroxyl group affects its chemical behavior.

Uniqueness

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.

Biological Activity

3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol, also known as a bromo-substituted phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H17BrO2, with a molecular weight of approximately 273.17 g/mol. Its structure features a bromine atom and an isopropoxy group attached to a phenyl ring, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various bromo-substituted compounds. While specific data on 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is limited, related compounds have demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
3-Bromo-4-methoxyphenol0.025Staphylococcus aureus
3-Bromo-5-fluoroaniline0.0195Escherichia coli
4-Bromo-2-nitrophenol0.0048Candida albicans

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the presence of bromine enhances their antimicrobial activity .

The biological activity of bromo-substituted phenols often involves the disruption of microbial cell membranes and interference with metabolic pathways. The bromine atom can enhance lipophilicity, allowing better membrane penetration. Additionally, these compounds may act as enzyme inhibitors or disrupt nucleic acid synthesis in microorganisms .

Case Studies

  • Antibacterial Activity : In a study evaluating various brominated phenolic compounds, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial properties. For instance, a derivative similar to 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol showed an MIC value of 0.0039 mg/mL against Staphylococcus aureus .
  • Antifungal Activity : Another study reported that bromo-substituted phenols could inhibit the growth of Candida species effectively, with some derivatives achieving MIC values as low as 0.0048 mg/mL .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of bromo-substituted phenolic compounds. The presence of halogen atoms like bromine significantly influences the biological activity by modifying electron density and enhancing hydrophobic interactions with target biomolecules.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against S. aureus and E. coli
AntifungalInhibition of Candida species
Enzyme InhibitionPotential disruption of metabolic pathways

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